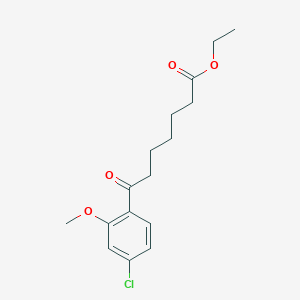

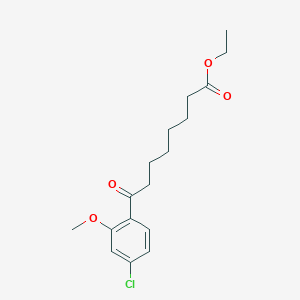

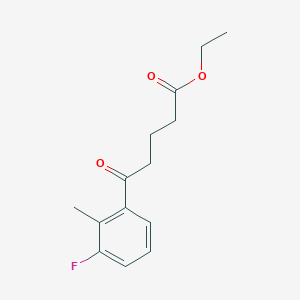

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate” is an organic compound containing a fluoro-substituted phenyl group and an ethyl oxovalerate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

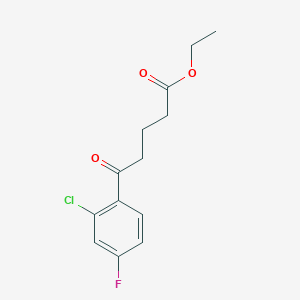

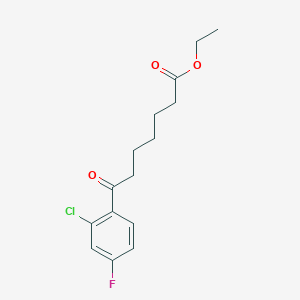

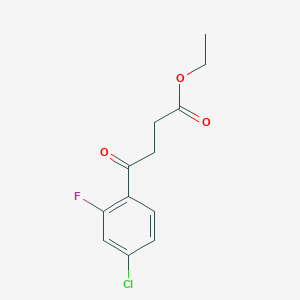

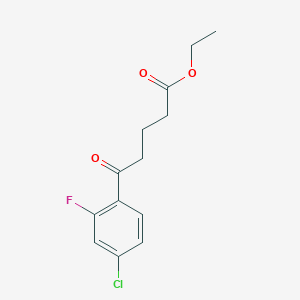

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the fluoro-substituted phenyl group and the ethyl oxovalerate group. For example, the compound might undergo reactions typical of other fluoroaromatic compounds, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds : A study by Pomeisl et al. (2007) discusses the synthesis of 3-fluorofuran-2(5H)-ones from 2-fluoroalk-2-enoates, highlighting the significance of fluorinated compounds in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).

Novel Reagents for Synthesis : A research by Allmendinger (1991) presents Ethyl phenylsulfinyl fluoroacetate as a versatile reagent for preparing α-fluoro-α,β-unsaturated carboxylic acid esters, essential for synthesizing biologically active fluorine-containing compounds (Allmendinger, 1991).

Biological and Medicinal Applications

Antitumor Activity : Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, indicating potential antitumor applications, especially against liver cancer (Xiong et al., 2009).

Inhibitory Activity for Cancer Treatment : Riadi et al. (2021) developed a compound exhibiting potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, showing promise as an anti-cancer agent (Riadi et al., 2021).

Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the importance of fluorine-containing compounds in neuroimaging (Kepe et al., 2006).

Material Science and Other Applications

Synthesis of Copolymers : Kharas et al. (2017) discussed the synthesis and characterization of novel copolymers containing fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, indicating applications in material science (Kharas et al., 2017).

Organic Peroxides : Cubbon and Hewlett (1968) explored the reaction of hydrogen peroxide with ethyl acetoacetate and ethyl 4-oxovalerate, leading to novel organic peroxides with potential applications in various chemical processes (Cubbon & Hewlett, 1968).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Eigenschaften

IUPAC Name |

ethyl 5-(3-fluoro-2-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-3-18-14(17)9-5-8-13(16)11-6-4-7-12(15)10(11)2/h4,6-7H,3,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYYQULSHLOSET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250160 |

Source

|

| Record name | Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate | |

CAS RN |

951889-64-8 |

Source

|

| Record name | Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)